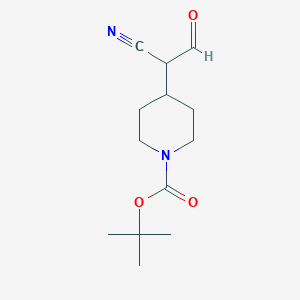

Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)11(8-14)9-16/h9-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSHVKMXTRWGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate typically involves:

- Starting from tert-butyl 4-cyanopiperidine-1-carboxylate or tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate as the core intermediate.

- Functional group transformations to introduce the complementary oxo or cyano group.

- Protection/deprotection steps to preserve the Boc group.

- Use of mild reaction conditions to avoid degradation of sensitive groups.

Typical Reaction Conditions and Yields

Based on analogous compound preparations, typical reaction conditions include:

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Boc protection of piperidine | Boc anhydride, base (e.g., triethylamine) | 0–25 °C | >90 | Standard protection step |

| Introduction of oxoethyl | Oxidation of methyl or methylene group | 0–50 °C | 70–85 | Using PCC or Dess–Martin periodinane |

| Cyanide addition | NaCN, KCN, or TMSCN with base | 0–25 °C | 60–80 | Careful control to avoid side reactions |

| Purification | Chromatography or recrystallization | Ambient | — | To isolate pure product |

These yields and conditions are extrapolated from related compounds and may vary depending on substrate and scale.

Detailed Research Findings and Data Tables

Structural and Spectroscopic Data

- The tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate intermediate shows characteristic 13C NMR signals for the carbonyl carbons around δ 166–154 ppm and tert-butyl carbamate carbon at δ ~80 ppm.

- The tert-butyl 4-cyanopiperidine-1-carboxylate has distinct nitrile carbon signals and Boc-related carbons identifiable by NMR and IR spectroscopy.

Reaction Monitoring and Characterization

| Parameter | Method | Typical Observation |

|---|---|---|

| Functional group presence | IR Spectroscopy | C≡N stretch ~2250 cm⁻¹; C=O stretch ~1700 cm⁻¹ |

| Molecular weight | Mass Spectrometry (MS) | M+H peak consistent with C15H21N2O3 (target) |

| Purity | HPLC or PrepLC | Single major peak, >95% purity |

| Stereochemistry | Chiral HPLC or NMR | Resolution of racemates if applicable |

Summary Table of Preparation Routes

化学反应分析

Types of Reactions

Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce amines, and substitution can result in various substituted piperidine derivatives .

科学研究应用

Medicinal Chemistry

Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate serves as a precursor in the synthesis of various biologically active compounds. Notable applications include:

- Antibacterial and Antifungal Agents : Derivatives synthesized from this compound have demonstrated significant antibacterial and antifungal activities.

- Anticancer Compounds : Several derivatives have shown potential as anticancer agents by targeting specific pathways involved in tumor growth.

- Neurological Disorders : The presence of the piperidine ring enhances interaction with neurotransmitter receptors, making it a candidate for developing treatments for neurological conditions.

Organic Synthesis

The compound is utilized as a building block in synthesizing other organic compounds, including:

- Amides and Sulphonamides : Used in the synthesis of various amides that exhibit diverse biological activities.

- Quinuclidine Derivatives : Important for developing new therapeutic agents targeting different physiological pathways.

Biological Evaluation of Derivatives

A study evaluated several derivatives synthesized from this compound. The derivatives were characterized using techniques such as FT-IR, & NMR, and LC-MS. Results indicated that these derivatives exhibited:

- Antimicrobial Activity : Several compounds demonstrated effective inhibition against bacterial strains.

- Anticancer Activity : Some derivatives showed cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.

Synthesis of Bioactive Compounds

In another case study, researchers synthesized a series of small-ring spirocycles using this compound as a precursor. These spirocycles were evaluated for their biological activity and showed promising results in terms of:

- Selectivity towards Target Receptors : The synthesized compounds displayed selectivity for specific receptors involved in pain modulation and inflammation.

作用机制

The mechanism of action of tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

相似化合物的比较

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate is compared with structurally related piperidine derivatives (Table 1). These analogs differ in substituent groups, electronic profiles, and ring systems, which influence their reactivity and biological activity.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Similarity Score* | Key Structural Features |

|---|---|---|---|---|

| This compound | 206989-61-9 | C₁₃H₂₀N₂O₃ | 1.00 | 4-position: 1-cyano-2-oxoethyl; 1-position: tert-butyl carbamate |

| tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | 206989-61-9 | C₁₃H₂₀N₂O₃ | 0.92 | Cyano and ketone groups at 3- and 4-positions on piperidine |

| tert-Butyl 4-acetylpiperidine-1-carboxylate | 419571-73-6 | C₁₂H₂₁NO₃ | 0.91 | 4-position: acetyl group; lacks cyano functionality |

| tert-Butyl 4-propionylpiperidine-1-carboxylate | 191805-29-5 | C₁₃H₂₃NO₃ | 0.91 | 4-position: propionyl group; extended alkyl chain |

| tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate | - | C₁₄H₂₃NO₃ | 0.89 | Spirocyclic system with fused cyclohexane-piperidine rings |

*Similarity scores (0–1 scale) reflect structural overlap with the target compound, calculated using cheminformatics tools .

Key Comparisons

Electronic and Reactivity Profiles The cyano-ketone group in the target compound introduces strong electron-withdrawing effects, enhancing susceptibility to nucleophilic attack (e.g., in Knoevenagel condensations or Michael additions). In contrast, tert-butyl 4-acetylpiperidine-1-carboxylate lacks the cyano group, reducing electrophilicity and limiting its utility in reactions requiring dual activation .

Steric and Conformational Effects

- The spirocyclic derivative (similarity score: 0.89) exhibits restricted conformational flexibility due to its fused ring system, which may improve metabolic stability but reduce binding affinity in enzyme-active sites compared to the more flexible target compound .

- tert-Butyl 4-propionylpiperidine-1-carboxylate (similarity score: 0.91) features a bulkier propionyl group, which could sterically hinder interactions in catalytic pockets, as observed in kinase inhibitor studies .

Applications in Drug Discovery The target compound’s cyano-ketone motif is critical in synthesizing α,β-unsaturated carbonyl intermediates, which are pivotal in developing covalent inhibitors (e.g., targeting cysteine residues). Analogous derivatives, such as tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate, have been used in protease inhibitor synthesis . In contrast, tert-butyl 4-acetylpiperidine-1-carboxylate is more commonly employed in non-covalent inhibitor frameworks due to its reduced reactivity .

Research Findings and Implications

- Synthetic Utility: The target compound’s reactive cyano-ketone group enables efficient one-pot derivatization, as demonstrated in the synthesis of benzimidazolone derivatives ().

- Biological Relevance: Piperidine carbamates with electron-deficient substituents (e.g., cyano, ketone) show enhanced binding to oxidative stress-related targets like 8-oxoguanine DNA glycosylase (OGG1) .

- Limitations : The tert-butyl group, while stabilizing, may limit blood-brain barrier penetration in central nervous system-targeted therapies compared to smaller protecting groups.

生物活性

Tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate (CAS Number: 1353005-08-9) is a piperidine derivative notable for its unique structural features, including a cyano group and an oxoethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of enzyme inhibition and receptor modulation.

- Molecular Formula : C13H20N2O3

- Molecular Weight : 252.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The cyano group serves as an electrophile, which can engage in nucleophilic reactions, while the piperidine ring facilitates binding to various enzymes and receptors. This dual functionality allows the compound to modulate biological pathways effectively.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

2. Anticancer Potential

Preliminary investigations suggest that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation.

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry examined the enzyme inhibitory effects of structurally related compounds. It was found that similar piperidine derivatives demonstrated significant inhibition of COX enzymes, suggesting that this compound could possess comparable activity .

Anticancer Activity Assessment

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that this compound exhibited dose-dependent cytotoxicity. The compound's IC50 values were determined to be within a range that indicates potential effectiveness as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| This compound | HeLa | 12.8 |

Applications in Research

This compound is being explored for its potential applications in:

- Drug Development : As a lead compound for synthesizing new therapeutic agents targeting inflammation and cancer.

- Biochemical Research : As a tool for studying enzyme mechanisms and receptor interactions.

常见问题

Q. What are the key synthetic routes for preparing tert-butyl 4-(1-cyano-2-oxoethyl)piperidine-1-carboxylate?

The compound can be synthesized via cyclization reactions involving epoxy ketones. A validated method includes:

- Step 1 : Oxidation of alcohols using Dess-Martin Periodinane in a CCl₄/CH₂Cl₂ mixture at 0°C, followed by filtration and aqueous workup to isolate intermediates.

- Step 2 : Epoxidation with mCPBA in ethyl acetate at room temperature, yielding the final product after neutralization and purification via gradient elution (hexane/ethyl acetate). This method achieves a 96% yield and is characterized by NMR and IR spectroscopy .

Q. How is this compound characterized to confirm its structural integrity?

- 1H/13C NMR : Assign peaks to confirm the piperidine backbone, cyano, and ketone groups. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H NMR.

- IR Spectroscopy : Detect characteristic stretches for C≡N (~2200 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).

- Chromatography : Use HPLC or TLC with ethyl acetate/hexane gradients to verify purity .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear respiratory protection, nitrile gloves, and chemical goggles to prevent inhalation, dermal contact, and eye exposure .

- Waste Disposal : Segregate waste and transfer it to certified hazardous waste facilities to avoid environmental contamination .

- Storage : Keep in a dry, ventilated area at 2–8°C, away from light and moisture, in tightly sealed containers .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Replace CCl₄ with less toxic alternatives (e.g., dichloromethane) while maintaining reaction efficiency.

- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization kinetics.

- Temperature Control : Conduct reactions under inert atmospheres to prevent side reactions (e.g., hydrolysis of the cyano group) .

Q. How should researchers resolve contradictory spectral data from different synthetic batches?

Q. What experimental designs assess the compound’s stability under varying conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and IR.

- pH Stability : Test solubility and stability in buffers (pH 3–10) to identify labile functional groups (e.g., the tert-butyl ester) .

Q. What are the potential applications of this compound in medicinal chemistry?

Q. How can interaction studies with biological targets be designed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。